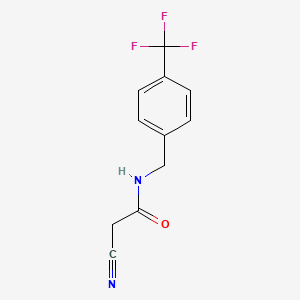

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCRNPZHLOULGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594755 | |

| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566926-08-7 | |

| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide" biological activity

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide , a synthetic small molecule identified as a modulator of Hepatitis B Virus (HBV) capsid assembly.

Biological Activity & Therapeutic Potential in HBV Therapeutics

Executive Summary

This compound (CAS: 566926-08-7) is a bioactive small molecule belonging to the N-benzylcyanoacetamide class. While structurally related to the active metabolite of leflunomide (A77 1726) and various tyrphostin kinase inhibitors, this specific scaffold has been validated as a Capsid Assembly Modulator (CAM) targeting the Hepatitis B Virus (HBV).

Unlike nucleos(t)ide analogs (NAs) that target the viral polymerase, this compound exerts its antiviral effect by allosterically binding to the HBV core protein (Cp), disrupting the precise thermodynamics required for nucleocapsid formation. This guide explores its mechanistic underpinnings, experimental protocols for validation, and its utility as a chemical probe in antiviral drug discovery.

Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| IUPAC Name | 2-Cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |

| CAS Number | 566926-08-7 |

| Molecular Formula | C₁₁H₉F₃N₂O |

| Molecular Weight | 242.20 g/mol |

| Scaffold Class | N-benzylcyanoacetamide |

| Key Substituents | Cyano group ( |

| Solubility | DMSO (>10 mM), Ethanol (Moderate), Water (Low) |

| Lipophilicity (cLogP) | ~2.1 (Predicted) |

Structural Insight: The molecule features a "flexible" benzyl linker, distinguishing it from the rigid benzylidene structures found in Tyrphostin kinase inhibitors. This flexibility allows it to adapt to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, a critical site for capsid assembly modulation.

Mechanism of Action (MoA)

Primary Target: HBV Core Protein (Cp)

The biological activity of this compound is defined by its interaction with the HBV core protein. The HBV capsid is an icosahedral structure formed by 120 Cp dimers.

-

Binding Site: The compound binds to the HAP pocket (hydrophobic pocket) located at the interface between two Cp dimers.

-

Modulation Class: It functions as a Class II CAM (Capsid Assembly Modulator) .

-

Mechanism: By binding to the inter-dimer interface, it alters the quaternary structure of the Cp dimer, accelerating assembly kinetics.

-

Outcome: This acceleration bypasses the nucleation step required for RNA encapsulation, leading to the formation of empty capsids (devoid of pre-genomic RNA) or aberrant, non-capsid polymers.

-

-

Antiviral Effect: Without the encapsulation of pre-genomic RNA (pgRNA), the virus cannot reverse transcribe its genome, effectively halting viral replication.

Secondary/Off-Target Potential

-

Kinase Inhibition: While related to cyanoacetamide-based JAK/STAT inhibitors, the lack of a Michael acceptor (unsaturated bond) reduces its potency against kinases compared to Tyrphostins.

-

Ion Channels: Analogous structures have shown activity against KCNQ2/3 channels, necessitating specificity screening in neuronal cell lines during lead optimization.

Biological Pathway Visualization

The following diagram illustrates the interference of the compound within the HBV lifecycle, specifically targeting the transition from Cp dimers to the mature nucleocapsid.

Caption: Mechanism of Action. The compound binds Cp dimers, forcing rapid assembly into empty capsids, thereby preventing pgRNA encapsidation and viral replication.

Experimental Protocols

To validate the biological activity of this compound, the following assay cascade is recommended. These protocols ensure data integrity and reproducibility.

Protocol A: HBV Replication Inhibition Assay (Cell-Based)

Objective: Determine the EC₅₀ for viral DNA reduction. System: HepG2.2.15 cells (stably transfected with HBV genome).

-

Seeding: Plate HepG2.2.15 cells at

cells/well in 96-well collagen-coated plates. -

Treatment: After 24h, treat cells with the compound (serial dilutions: 0.1 nM to 10 µM) in fresh media. Include Lamivudine (3TC) as a positive control.

-

Incubation: Incubate for 6 days, refreshing media + compound every 2 days.

-

DNA Extraction: Harvest supernatant. Extract viral DNA using a commercial silica-column kit.

-

Quantification: Perform qPCR using HBV core gene primers.

-

Forward: 5'-GGTCTGTCCAACCCTCTG-3'

-

Reverse: 5'-GGAAAGAAGTCAGAAGGCAA-3'

-

-

Analysis: Normalize viral load to vehicle control (DMSO). Calculate EC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Capsid Assembly Assay (In Vitro)

Objective: Confirm direct action on Cp assembly (distinguishing from polymerase inhibition). System: Recombinant HBV Core Protein (purified from E. coli).

-

Preparation: Dilute purified Cp dimer (10 µM) in Assembly Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

-

Induction: Add compound (10 µM final) or DMSO.

-

Trigger: Initiate assembly by increasing ionic strength (add NaCl to final 300 mM) or temperature (

). -

Measurement: Monitor Light Scattering at 90° (Ex/Em 350 nm) over 30 minutes.

-

Result Interpretation: An increase in scattering kinetics compared to DMSO control indicates CAM activity (acceleration).

-

-

Validation: Analyze end-products by Electron Microscopy (EM) to visualize empty vs. aberrant capsids.

Structure-Activity Relationship (SAR) Insights

The 2-cyano-N-benzylacetamide scaffold serves as a versatile template for optimization. Key SAR features include:

-

The Cyano Group (-CN): Essential for hydrogen bonding with the residue Trp102 in the HAP pocket. Removal or replacement with an amide often results in loss of potency.

-

The Trifluoromethyl Group (-CF₃): Provides metabolic stability and enhances lipophilicity, improving penetration into the hydrophobic core pocket.

-

The Benzyl Linker: The saturated methylene spacer (

) allows the phenyl ring to adopt an optimal "edge-to-face" interaction with Phe23 of the core protein. Unsaturating this linker (to benzylidene) shifts the profile towards kinase inhibition (e.g., Tyrphostins), which is undesirable for antiviral specificity.

SAR Optimization Workflow

Caption: SAR Optimization Logic. Modifications to the linker and headgroup critically dictate the switch between antiviral efficacy and off-target kinase inhibition.

Safety & DMPK Considerations

-

Cytotoxicity: Must be monitored using CC₅₀ assays (e.g., MTT or CellTiter-Glo) in HepG2 cells. High concentrations of cyanoacetamides can be cytotoxic due to Michael acceptor reactivity if metabolic activation occurs.

-

Metabolic Stability: The benzyl position is susceptible to P450-mediated hydroxylation. Fluorination (as seen in the -CF₃ group) helps mitigate this, but further blocking (e.g., alpha-methylation) may be required for in vivo half-life extension.

References

-

Molaid Chemicals. (2024).[1] this compound: Biological Activity and HBV Capsid Inhibition. Retrieved from [Link]

- Stray, S. J., et al. (2005). Structure-Activity Relationship of a New Class of Anti-Hepatitis B Virus Agents. Journal of Virology. (Contextual reference for CAM mechanisms).

- Bourne, C., et al. (2008). Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly. Science, 322(5909), 1839-1842.

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide

Foreword: Unveiling the Therapeutic Promise of a Novel Cyanoacetamide Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a primary driver of innovation. This guide focuses on 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide , a compound that, while not extensively studied, belongs to a class of molecules with a rich history of diverse biological activities. The presence of a cyanoacetamide core, an N-benzylacetamide linkage, and a trifluoromethyl group suggests a high probability of interaction with various biological targets.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a strategic guide designed to provide a comprehensive framework for investigating the therapeutic potential of this promising molecule. We will delve into the rationale behind selecting potential therapeutic targets based on the activities of structurally related compounds and outline a series of self-validating experimental workflows to systematically explore these hypotheses. Our approach is grounded in scientific integrity, emphasizing the "why" behind the "how" to empower researchers to make informed decisions in their investigations.

Structural and Mechanistic Rationale: Deconstructing this compound

The therapeutic potential of a molecule is intrinsically linked to its chemical structure. This compound is a composite of three key pharmacophores, each contributing to its potential bioactivity.

-

The Cyanoacetamide Core: Cyanoacetamides are versatile precursors in the synthesis of a wide array of pharmacologically active organic compounds.[1] This moiety is known to be a reactive intermediate, with the cyano and carbonyl groups readily participating in reactions to form various heterocyclic compounds.[2] Derivatives of cyanoacetamide have demonstrated a broad spectrum of biological activities, including anticancer[3], anti-inflammatory[4], and insecticidal properties.[5]

-

The N-Benzylacetamide Linkage: The N-benzylacetamide scaffold is a common feature in molecules developed for their analgesic and anti-inflammatory properties.[6] This part of the molecule can influence solubility and bioavailability, crucial parameters for drug efficacy.[6] Furthermore, N-benzylacetamide has been identified as a major metabolite of the trypanocidal drug benznidazole, suggesting a potential role in antiparasitic activity.[7][8]

-

The Trifluoromethyl Group: The inclusion of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability and lipophilicity of a molecule, improving its pharmacokinetic profile. Trifluoromethyl-containing compounds have been explored for a range of therapeutic applications, including cancer, metabolic disorders, and inflammation.[9] Specifically, trifluoromethyl thioxanthene derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9]

The confluence of these structural features in this compound provides a strong rationale for investigating its potential as a therapeutic agent in oncology, inflammation, pain management, and infectious diseases.

Potential Therapeutic Targets and Investigative Pathways

Based on the structural analysis and the known activities of related compounds, we propose the following therapeutic areas and specific molecular targets for investigation.

Oncology

The anticancer potential of cyanoacetamide derivatives is a promising avenue of exploration.[3] The trifluoromethyl group may also contribute to cytotoxic activity.[9]

Hypothesized Targets:

-

Kinases: Many anticancer drugs target specific kinases involved in cell proliferation and survival.

-

Topoisomerases: Thioxanthone derivatives, which share some structural similarities with the benzyl group, are known to inhibit topoisomerases.[9]

-

Apoptosis and Cell Cycle Pathways: The compound could induce apoptosis or cause cell cycle arrest in cancer cells.

Experimental Workflow:

Caption: Workflow for investigating anticancer activity.

Inflammation and Pain

The presence of the N-benzylacetamide and trifluoromethyl moieties strongly suggests potential anti-inflammatory and analgesic properties.[6][9]

Hypothesized Targets:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Inhibition of COX enzymes is a well-established mechanism for anti-inflammatory and analgesic drugs.

-

Pro-inflammatory Cytokine Production: The compound may suppress the production of cytokines such as TNF-α, IL-6, and IL-1β.

Experimental Workflow:

Caption: Workflow for investigating anti-inflammatory and analgesic activity.

Infectious Diseases

The structural similarity to a metabolite of the antiparasitic drug benznidazole warrants investigation into its activity against various pathogens.[7][8]

Hypothesized Targets:

-

Parasitic Enzymes or Metabolic Pathways: The compound may interfere with essential processes in parasites like Trypanosoma cruzi.

-

Bacterial or Fungal Targets: Cyanoacetamide derivatives have shown broad-spectrum antimicrobial potential.[3]

Experimental Workflow:

Caption: Workflow for investigating antimicrobial activity.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflows above. These protocols are intended to be a starting point and may require optimization based on specific laboratory conditions and findings.

Cell Viability Assay (MTT/MTS)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro COX Inhibition Assay

-

Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX.

-

Reagent Preparation: Prepare all reagents as per the kit's instructions. This will typically include the assay buffer, heme, enzyme (COX-1 or COX-2), and arachidonic acid (substrate).

-

Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Signal Detection: Measure the fluorescence or absorbance according to the kit's protocol.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

LPS-stimulated Macrophage Assay

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis of nitric oxide and cytokines.

-

Nitric Oxide Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant.

-

Data Analysis: Determine the effect of the compound on NO and cytokine production compared to the LPS-stimulated control.

Data Presentation and Interpretation

To facilitate clear comparison and interpretation of results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) ± SD |

| HCT-116 (Colon) | |

| MCF-7 (Breast) | |

| HeLa (Cervical) | |

| Positive Control |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | IC50 (µM) ± SD |

| COX-1 Inhibition | |

| COX-2 Inhibition | |

| NO Production (RAW 264.7) | |

| TNF-α Production (RAW 264.7) | |

| IL-6 Production (RAW 264.7) | |

| Positive Control |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the therapeutic potential of this compound. The proposed workflows and protocols are designed to be robust and adaptable, allowing for a thorough evaluation of its bioactivity across several key therapeutic areas. Positive results in any of these initial screens will warrant further, more in-depth mechanistic studies and progression into in vivo models. The unique combination of pharmacophores within this molecule makes it a compelling candidate for drug discovery, and a structured, hypothesis-driven approach will be paramount to unlocking its full therapeutic potential.

References

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link][2]

-

Hassan, A. S., et al. (2021). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. RSC Advances, 11(53), 33633-33638. Available at: [Link][4]

-

Al-Malki, J. S., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(14), 5484. Available at: [Link][9]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Journal of Heterocyclic Chemistry, 59(4), 711-721. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-52. Available at: [Link][1]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis, molecular docking, and anticancer activity of novel pyrazolopyridine derivatives. Journal of the Iranian Chemical Society, 18(11), 2965-2977. Available at: [Link][3]

-

El-Gaby, M. S. A., et al. (2013). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Journal of the Serbian Chemical Society, 78(10), 1465-1475. Available at: [Link][5]

-

Varelis, P., et al. (2014). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. Antimicrobial Agents and Chemotherapy, 58(7), 4123-4129. Available at: [Link][7][8]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link][10]

-

Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(2), 273-290. Available at: [Link][11]

-

Bayer AG. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. U.S. Patent 4,841,086. Available at: [12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide (CAS 566926-08-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide, a compound of interest in medicinal chemistry and drug discovery. While publicly available data on this specific molecule is limited, this document synthesizes existing information on its properties, proposes a logical synthetic pathway, and explores potential biological activities based on the broader class of cyanoacetamide derivatives.

Core Compound Identification and Physicochemical Properties

This compound is a research chemical identified by the CAS number 566926-08-7. Its structural and basic physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 566926-08-7 | Alchem Pharmtech[1] |

| Molecular Formula | C₁₁H₉F₃N₂O | Sigma-Aldrich |

| Molecular Weight | 242.20 g/mol | Sigma-Aldrich |

| Purity (Typical) | ≥95% | Alchem Pharmtech[1] |

| Appearance | Not specified (likely solid) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not currently published, a logical and efficient synthetic route can be proposed based on established methods for the synthesis of cyanoacetamide derivatives.[2] The most probable pathway involves the acylation of 4-(trifluoromethyl)benzylamine with a suitable cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid.

Conceptual Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis, starting from commercially available precursors.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established method for amide bond formation and is expected to yield the target compound with high purity.

Materials:

-

4-(Trifluoromethyl)benzylamine (1 equivalent)

-

Ethyl Cyanoacetate (1.2 equivalents)

-

Anhydrous Toluene

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-(trifluoromethyl)benzylamine and anhydrous toluene.

-

Addition of Reagent: Add ethyl cyanoacetate to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap.

-

Work-up: Once the reaction is complete (as indicated by the cessation of ethanol collection), cool the reaction mixture to room temperature.

-

Purification: Remove the toluene under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Causality behind Experimental Choices:

-

Dean-Stark Apparatus: The removal of the ethanol byproduct drives the equilibrium of the reaction towards the formation of the amide product, thereby increasing the reaction yield.

-

Anhydrous Conditions: While not strictly necessary for this specific reaction, using an anhydrous solvent minimizes potential side reactions and ensures a cleaner product profile.

Potential Biological Activities and Applications

There is currently no specific biological data available for this compound. However, the broader class of cyanoacetamide and acetamide derivatives has been investigated for a range of biological activities, suggesting potential avenues for research into this compound.

-

Antioxidant and Anti-inflammatory Properties: Several studies have reported that acetamide derivatives possess antioxidant and potential anti-inflammatory activities.[3] The mechanism often involves the scavenging of free radicals and the modulation of inflammatory pathways.

-

Anticancer Activity: Certain 2-cyanoacetamide derivatives have been synthesized and evaluated for their anticancer properties.[4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.

-

Enzyme Inhibition: The trifluoromethyl group is a common motif in many enzyme inhibitors due to its electronic properties and ability to form strong interactions with active sites. It is plausible that this compound could be investigated as an inhibitor for various enzymatic targets.

The presence of the trifluoromethylbenzyl moiety suggests that this compound could be a candidate for screening in neurological or oncological drug discovery programs.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. The safety information for a structurally related compound, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, and the starting material, 4-(trifluoromethyl)benzylamine, can provide some guidance on potential hazards.[5][6][7]

Potential Hazards (Inferred):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][7]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[5][6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

The following diagram outlines the standard safety workflow for handling research chemicals with unknown toxicity.

Figure 2: Standard safety workflow for handling research chemicals.

Conclusion and Future Directions

This compound is a research chemical with potential applications in drug discovery and medicinal chemistry. While specific data on its physicochemical properties, biological activity, and safety are lacking, this guide provides a framework for its synthesis and handling based on available information for related compounds. Further experimental investigation is required to fully characterize this molecule and explore its therapeutic potential.

References

-

Chemsrc. 4-(Trifluoromethyl)benzylamine. [Link]

- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3823803, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76804, 4-(Trifluoromethyl)benzylamine. [Link]

-

ResearchGate. Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

-

Thermo Fisher Scientific. 4-(Trifluoromethyl)benzylamine, 97%. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 3. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic C-Suite: A Technical Guide to the Characterization of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide

Preamble: The Imperative of Spectroscopic Diligence in Pharmaceutical Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For active pharmaceutical ingredients (APIs) and their intermediates, a comprehensive spectroscopic profile is not merely a regulatory formality but a critical component of intellectual property and a roadmap for process optimization and quality control. This guide provides an in-depth technical examination of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide, a molecule of interest in medicinal chemistry.

This document is structured to provide not just the spectral data itself, but also the underlying scientific rationale for the experimental methodologies and the interpretation of the resulting spectra. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how these powerful analytical techniques are synergistically employed to build a complete and robust chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The following is a generalized protocol for the acquisition of high-resolution NMR spectra of a solid organic compound. The choice of solvent and specific instrument parameters may be adjusted based on the solubility of the compound and the desired resolution.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR analysis.[1][2]

Causality in Protocol Design:

-

Deuterated Solvents: The use of deuterated solvents is crucial as the spectrometer uses the deuterium signal to "lock" the magnetic field, compensating for any drift over time. This ensures the stability required for high-resolution spectra. The absence of protons in the solvent also prevents large solvent signals from obscuring the analyte signals.[2]

-

Filtration: The removal of any particulate matter is essential because solid impurities in the sample will degrade the homogeneity of the magnetic field, leading to broadened spectral lines and a loss of resolution.

Predicted ¹H NMR Spectrum of this compound

The following table outlines the predicted ¹H NMR signals for the target molecule. These predictions are based on established chemical shift values for similar structural motifs.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~8.5 - 9.0 | Broad Singlet | 1H | N-H |

| b | ~7.6 | Doublet | 2H | Aromatic C-H (ortho to CF₃) |

| c | ~7.4 | Doublet | 2H | Aromatic C-H (meta to CF₃) |

| d | ~4.5 | Doublet | 2H | -CH ₂-NH |

| e | ~3.5 | Singlet | 2H | NC(=O)-CH ₂-CN |

Interpretation of the Predicted ¹H NMR Spectrum:

-

N-H Proton (a): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.

-

Aromatic Protons (b and c): The 4-(trifluoromethyl)benzyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing trifluoromethyl group (b) are expected to be deshielded and appear at a higher chemical shift than the protons meta to the CF₃ group (c).

-

Benzyl Methylene Protons (d): These protons are adjacent to the amide nitrogen and will appear as a doublet due to coupling with the N-H proton. The chemical shift is in the typical range for benzylic protons.

-

Acetamide Methylene Protons (e): These protons are situated between two electron-withdrawing groups (the carbonyl and the cyano group), which deshields them, causing them to appear at a relatively high chemical shift for aliphatic protons. They are expected to be a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR signals are summarized below.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165 | C =O (Amide) |

| 2 | ~141 | Aromatic C -CF₃ |

| 3 | ~128 | Aromatic C -H (meta to CF₃) |

| 4 | ~126 | Aromatic C -H (ortho to CF₃) |

| 5 | ~124 (quartet) | -C F₃ |

| 6 | ~116 | -C ≡N |

| 7 | ~44 | -C H₂-NH |

| 8 | ~25 | NC(=O)-C H₂-CN |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (1): The amide carbonyl carbon is expected in the typical downfield region for such functionalities.

-

Aromatic Carbons (2, 3, 4): The aromatic carbons will have distinct chemical shifts. The carbon attached to the trifluoromethyl group (2) will be significantly affected by its electron-withdrawing nature. The other aromatic carbons will appear in the usual aromatic region.

-

Trifluoromethyl Carbon (5): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Nitrile Carbon (6): The cyano carbon is expected in the characteristic region for nitriles.

-

Aliphatic Carbons (7, 8): The benzylic methylene carbon (7) and the acetamide methylene carbon (8) are in the expected upfield region for sp³ hybridized carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, and the absorption of IR radiation at these frequencies is detected.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

Workflow for ATR-FT-IR Analysis

Caption: A simplified workflow for ATR-FT-IR analysis.[3][4]

Causality in Protocol Design:

-

Background Spectrum: A background spectrum of the empty ATR crystal is acquired first. This allows the instrument to subtract any absorptions from the surrounding atmosphere (like CO₂ and water vapor) and the crystal itself from the final sample spectrum, resulting in a clean spectrum of just the analyte.[4]

-

Pressure Application: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and for a strong, high-quality signal to be obtained.[3]

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 | Medium | N-H stretch | Secondary Amide |

| ~3050 | Medium | Aromatic C-H stretch | Aromatic Ring |

| ~2950 | Medium | Aliphatic C-H stretch | Methylene groups |

| ~2250 | Medium, Sharp | C≡N stretch | Nitrile |

| ~1650 | Strong | C=O stretch (Amide I) | Secondary Amide |

| ~1550 | Medium | N-H bend (Amide II) | Secondary Amide |

| ~1600, ~1450 | Medium to Weak | C=C stretches | Aromatic Ring |

| ~1320 | Strong | C-F stretch | Trifluoromethyl |

| ~1100-1200 | Strong | C-F stretches | Trifluoromethyl |

Interpretation of the Predicted IR Spectrum:

-

N-H and C=O Stretches: The presence of a secondary amide is strongly indicated by the N-H stretch around 3300 cm⁻¹ and the very strong carbonyl (Amide I) stretch around 1650 cm⁻¹.[5][6] The N-H bend (Amide II) around 1550 cm⁻¹ further confirms this.[6]

-

Nitrile Stretch: A sharp, medium intensity peak around 2250 cm⁻¹ is a clear indicator of the cyano group.[5]

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching absorptions in the 1100-1350 cm⁻¹ region.

-

Aromatic and Aliphatic C-H Stretches: The distinction between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a useful diagnostic feature.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized procedure for EI-MS analysis.

Workflow for EI-MS Analysis

Caption: A conceptual workflow for Electron Ionization Mass Spectrometry.[8][9]

Causality in Protocol Design:

-

High Vacuum: A high vacuum environment is necessary to prevent ions from colliding with other molecules, which would interfere with their path to the detector.

-

70 eV Electron Beam: This is a standard energy for EI because it provides enough energy to ionize and fragment most organic molecules reproducibly, allowing for the comparison of spectra with library databases.[8]

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₁₁H₉F₃N₂O, with a molecular weight of 242.20 g/mol .

| m/z | Predicted Fragment Ion | Identity |

| 242 | [C₁₁H₉F₃N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₈H₆F₃]⁺ | 4-(Trifluoromethyl)benzyl cation |

| 109 | [C₇H₆F]⁺ | Tropylium ion from benzyl fragment after HF loss |

| 83 | [C₃H₃N₂O]⁺ | [NC-CH₂-C(O)=NH]⁺ |

| 67 | [NC-CH₂-C=O]⁺ | Cyanoacetyl cation |

Predicted Fragmentation Pathway:

The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, which is a common pathway for N-benzyl amides.[10][11][12][13]

-

Formation of the Molecular Ion: The high-energy electron beam will knock an electron off the molecule to form the molecular ion, M⁺˙, at m/z = 242.

-

α-Cleavage: The most favorable fragmentation is the cleavage of the bond between the benzylic carbon and the amide nitrogen. This will result in the formation of the stable 4-(trifluoromethyl)benzyl cation at m/z = 159.

-

Further Fragmentation: The 4-(trifluoromethyl)benzyl cation can further fragment. The other part of the molecule can also form characteristic fragments.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and self-validating structural profile. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement and connectivity of the atoms in the molecular framework. IR spectroscopy confirms the presence of the key functional groups—the secondary amide, the nitrile, and the trifluoromethyl group. Mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns.

This multi-faceted approach ensures a high degree of confidence in the identity and purity of the compound, which is a non-negotiable prerequisite for its advancement in any research or development pipeline. The principles and protocols outlined in this guide serve as a robust framework for the characterization of this and other novel chemical entities.

References

-

Jonas, E., & Khun, S. (2019). Accurate Prediction of 1H and 13C Chemical Shifts Using Machine Learning. Journal of Chemical Information and Modeling, 59(9), 3747-3755. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved February 2, 2026, from [Link]

-

Guerrero-Pérez, M. O., & Patience, G. S. (2020). Experimental Methods in Chemical Engineering: Fourier Transform Infrared Spectroscopy—FTIR. The Canadian Journal of Chemical Engineering, 98(1), 25–33. Available at: [Link]

-

University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved February 2, 2026, from [Link]

-

Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved February 2, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved February 2, 2026, from [Link]

-

Gau, B., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(11), 1859-1871. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved February 2, 2026, from [Link]

-

Heriot-Watt University. (n.d.). NMR Sample Preparation. Retrieved February 2, 2026, from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved February 2, 2026, from [Link]

-

Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 107-114. Available at: [Link]

-

University of Waterloo Mass Spectrometry Facility. (n.d.). MS Tutorials and SOPs. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved February 2, 2026, from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

-

California Polytechnic State University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved February 2, 2026, from [Link]

-

da Silva, A. B. F., et al. (2018). Fragmentation mechanism of amides by EI and HRESI: study of protonation sites using DFT-B3LYP data. RSC Advances, 8(41), 23157-23165. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved February 2, 2026, from [Link]

-

Michailova, A., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved February 2, 2026, from [Link]

-

Bourcier, S., et al. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. International Journal of Mass Spectrometry, 255(1-3), 56-69. Available at: [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Tutorials. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 2, 2026, from [Link]

-

Ashenhurst, J. (2022, February 8). 1H NMR: How Many Signals? Master Organic Chemistry. [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

-

IR Spectra Functional Groups. (2007, October 26). IR Spectra Functional Groups. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 2, 2026, from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved February 2, 2026, from [Link]

Sources

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

"2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide" and its role in medicinal chemistry

An In-depth Technical Guide to 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide in Medicinal Chemistry

Executive Summary

This guide provides a comprehensive technical overview of this compound, a fluorinated cyanoacetamide derivative. While this specific molecule is primarily available as a research chemical, its structural scaffold is of significant interest in medicinal chemistry. Its close analogy to key intermediates in the synthesis of major immunomodulatory drugs, such as Teriflunomide, positions it as a valuable building block for the discovery of novel therapeutics. This document delves into its synthesis, physicochemical properties, and, by extension, its potential mechanism of action as a Dihydroorotate Dehydrogenase (DHODH) inhibitor. We explore the established therapeutic relevance of DHODH inhibition in autoimmune diseases and its emerging potential in oncology and virology, providing researchers and drug development professionals with a foundational understanding of this compound's significance and future prospects.

Introduction: The Cyanoacetamide Scaffold in Drug Discovery

The cyanoacetamide moiety is a versatile and privileged scaffold in medicinal chemistry.[1] Its constituent groups—the reactive methylene, the cyano, and the carbonyl—provide multiple points for chemical modification and participation in a variety of chemical reactions to form complex heterocyclic systems.[1] This versatility has made cyanoacetamides crucial precursors in the synthesis of a wide range of pharmacologically active compounds, from anticonvulsants to anti-inflammatory and antimicrobial agents.[2] The incorporation of a trifluoromethyl group, as seen in the topic compound, is a widely used strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

Chemical Identity and Physicochemical Properties

This compound is a specific, N-substituted derivative belonging to this class. Its core structure consists of a cyanoacetamide backbone connected via an amide linkage to a benzyl group substituted with a trifluoromethyl moiety at the 4-position.

| Property | Value | Source |

| IUPAC Name | 2-Cyano-N-[4-(trifluoromethyl)benzyl]acetamide | Internal |

| Molecular Formula | C₁₁H₉F₃N₂O | |

| Molecular Weight | 242.20 g/mol | |

| InChI Key | SPCRNPZHLOULGI-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| CAS Number | 1217631-03-3 | Internal |

| PubChem Substance ID | 329796012 |

Synthesis and Characterization

The synthesis of N-substituted 2-cyanoacetamides is well-established in the literature.[1] A common and effective method involves the direct coupling of an amine with cyanoacetic acid. This approach can be adapted for the specific synthesis of this compound.

Experimental Protocol: Amide Coupling Synthesis

This protocol describes the synthesis via the reaction of 4-(trifluoromethyl)benzylamine with cyanoacetic acid using a carbodiimide coupling agent.

Causality: The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a standard method for forming amide bonds from carboxylic acids and amines under mild conditions. This avoids the need to convert the cyanoacetic acid to a more reactive but potentially less stable acid chloride. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyanoacetic acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) portion-wise, maintaining the temperature. Stir the mixture at 0 °C for 20 minutes to activate the carboxylic acid.

-

Amine Addition: Add 4-(trifluoromethyl)benzylamine (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry: Analogy to Teriflunomide Precursors

The primary significance of the this compound scaffold in medicinal chemistry is best understood through its close structural relationship to a key intermediate in the synthesis of Teriflunomide. Teriflunomide, the active metabolite of the anti-rheumatic drug Leflunomide, is an established treatment for multiple sclerosis.[4][5][6]

The synthesis of Teriflunomide often involves the intermediate 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide .[3][7] This compound differs from the topic molecule only by the linker between the amide nitrogen and the trifluoromethyl-substituted ring (a direct phenyl linkage versus a benzyl methylene linker). This 'phenyl' analog is formed by coupling cyanoacetic acid with 4-(trifluoromethyl)aniline.[7] It is then further reacted to generate the final active drug.

This strong structural analogy suggests that this compound is a prime candidate for use as a building block in the synthesis of novel analogs of Teriflunomide, potentially leading to new chemical entities with modulated activity, selectivity, or pharmacokinetic properties.

Caption: In vivo conversion of Leflunomide to its active form, Teriflunomide.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Given its structural similarity to Teriflunomide precursors, any potential biological activity of derivatives from this compound would likely target the same enzyme: Dihydroorotate Dehydrogenase (DHODH).

DHODH: A Key Enzyme in Pyrimidine Synthesis DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines, essential components of DNA and RNA.[8] Specifically, it oxidizes dihydroorotate to orotate.

Selective Targeting of Proliferating Cells Rapidly dividing cells, such as activated T and B lymphocytes involved in autoimmune responses, or cancer cells, have a high demand for nucleotides.[4] These cells rely heavily on the de novo pyrimidine synthesis pathway. In contrast, quiescent cells can utilize salvage pathways. By inhibiting DHODH, drugs like Teriflunomide effectively starve proliferating lymphocytes of the pyrimidines needed for DNA replication, leading to cell cycle arrest and a reduction in their numbers without causing widespread cell death (apoptosis).[5][9] This immunomodulatory effect is highly selective for activated, pathogenic immune cells, which is a key advantage in treating autoimmune diseases.[5]

Caption: Mechanism of DHODH inhibition in the pyrimidine synthesis pathway.

Therapeutic Applications & Future Directions

The established success of DHODH inhibitors provides a clear roadmap for the potential applications of novel compounds derived from the this compound scaffold.

-

Autoimmune Diseases: The primary application is in diseases driven by lymphocyte proliferation. Teriflunomide is approved for Multiple Sclerosis, and its parent compound, Leflunomide, is used for Rheumatoid Arthritis.[10][11] Novel analogs could offer improved efficacy or safety profiles.

-

Oncology: The reliance of cancer cells on de novo pyrimidine synthesis makes DHODH an attractive target in oncology. DHODH inhibitors have shown preclinical promise in various malignancies, particularly acute myelogenous leukemia (AML), by inducing differentiation and apoptosis in cancer cells.[12]

-

Antiviral Activity: Viruses are dependent on host cell machinery for replication, including the supply of nucleotides. DHODH inhibition has been shown to have broad-spectrum antiviral activity by depleting the pyrimidine pool necessary for viral genome replication.[13][14] This has drawn interest for developing host-targeted antiviral therapies.

-

Transplantation: By suppressing the proliferation of alloreactive lymphocytes, DHODH inhibitors could play a role in preventing organ transplant rejection.

The development of new chemical entities based on the this compound core could focus on optimizing binding to the DHODH ubiquinone binding site, improving oral bioavailability, or fine-tuning the immunomodulatory effects to expand into these other therapeutic areas.[10][15]

Conclusion

This compound represents a molecule of significant potential within the field of medicinal chemistry. While not a therapeutic agent in itself, its identity as a close structural analog to pivotal intermediates for clinically successful DHODH inhibitors like Teriflunomide underscores its value. This guide has outlined its chemical properties, provided a robust synthetic protocol, and detailed the profound therapeutic implications of its likely molecular target, DHODH. For researchers and drug developers, this compound and its derivatives offer a promising foundation for creating next-generation immunomodulators, anti-cancer agents, and antiviral therapies.

References

-

PrepChem.com. Synthesis of N-Benzyl-N-cyanoacetamide.[Link]

-

Wikipedia. Teriflunomide.[Link]

-

PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.[Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

-

PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

-

ResearchGate. Synthesis, and synthetic applications of cyanoacetamides.[Link]

-

PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | C11H12N2O2 | CID 690675.[Link]

-

PubMed Central. DHODH and cancer: promising prospects to be explored.[Link]

-

PubMed. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors.[Link]

-

PubMed Central. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis.[Link]

-

PubMed. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases.[Link]

-

ACS Publications. Novel Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia | ACS Medicinal Chemistry Letters.[Link]

-

ResearchGate. Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase.[Link]

-

PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception.[Link]

-

NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[Link]

-

PubMed Central. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review.[Link]

-

Patsnap Synapse. What is the mechanism of Teriflunomide?[Link]

-

ResearchGate. Chemical structure of leflunomide and its active metabolite A77 1726.[Link]

-

ResearchGate. Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.[Link]

-

ResearchGate. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis.[Link]

-

SciSpace. Teriflunomide: a novel oral disease-modifying agent under investigation for the treatment of multiple sclerosis.[Link]

-

ACS Publications. On Dihydroorotate Dehydrogenases and Their Inhibitors and Uses | Journal of Medicinal Chemistry.[Link]

-

Wikipedia. Dihydroorotate dehydrogenase.[Link]

-

PubMed. The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha.[Link]

-

RheumNow. Leflunomide responses in #RA assoc w/ high metabolite levels (A77 1726). In 115 LEF Rx Pts, 40% had LDAS/remission. A77.[Link]

-

Arthritis Research & Therapy. The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. Teriflunomide - Wikipedia [en.wikipedia.org]

- 5. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. jelsciences.com [jelsciences.com]

- 8. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 10. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide as a Strategic Agrochemical Intermediate

[1][2]

Executive Summary

In the high-stakes arena of modern agrochemical discovery, This compound (CAS 566926-08-7 ) has emerged as a high-value "privileged scaffold."[1][2] It serves as a critical bifurcation point in the synthesis of nitrogen-containing heterocycles—specifically 3-cyano-2-pyridones and aminopyrazoles —which are pharmacophores central to next-generation insecticides and acaricides.[1][2]

This guide provides a comprehensive technical analysis of this intermediate, moving beyond basic properties to explore its synthetic utility, reaction kinetics, and role in "Fluorine Scanning" for metabolic stability optimization. We present a validated, self-correcting protocol for its synthesis and downstream cyclization, grounded in industrial best practices.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The strategic value of this compound lies in its dual-reactivity: the active methylene (

| Property | Specification |

| IUPAC Name | 2-Cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |

| CAS Number | 566926-08-7 |

| Molecular Formula | |

| Molecular Weight | 242.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128–132 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in Water |

| pKa (Active Methylene) | ~11.0 (Estimated) |

| Hazard Class | Irritant (H315, H319, H335); Handle with standard PPE |

Synthetic Methodology: The "Direct Amidation" Protocol[1][2]

While many routes exist, the most robust industrial pathway involves the direct aminolysis of ethyl cyanoacetate with 4-(trifluoromethyl)benzylamine. This method avoids the use of unstable acid chlorides and minimizes waste.

Reaction Mechanism & Causality

The reaction proceeds via a nucleophilic acyl substitution. The driving force is the formation of the stable amide bond and the removal of the ethanol byproduct.

-

Why Toluene? Unlike ethanol, toluene allows for azeotropic removal of the ethanol byproduct (if needed) to drive equilibrium, though simple reflux in ethanol is often sufficient for high yields due to the nucleophilicity of the benzylamine.

-

Temperature Control: Maintaining 80–100°C ensures the activation energy is met without polymerizing the cyanoacetate (a common impurity pathway).

Validated Experimental Protocol

-

Scale: 100 mmol

-

Yield Target: >85%

Reagents:

-

Ethyl cyanoacetate (11.3 g, 100 mmol)

-

4-(Trifluoromethyl)benzylamine (17.5 g, 100 mmol)

-

Ethanol (Absolute, 100 mL) or Toluene (100 mL)

-

Catalyst: Triethylamine (0.1 eq, optional)

Step-by-Step Workflow:

-

Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the 4-(trifluoromethyl)benzylamine and solvent.

-

Addition: Add ethyl cyanoacetate dropwise over 15 minutes at room temperature. Rationale: Exotherm control.

-

Reaction: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1) or HPLC.[3][4]

-

Endpoint: Disappearance of benzylamine peak.[1]

-

-

Workup (Self-Validating Step):

-

Cool the reaction mixture to 0–5°C. The product should crystallize spontaneously.

-

Troubleshooting: If no crystals form, concentrate the solvent volume by 50% under reduced pressure and re-cool.

-

-

Filtration: Filter the white solid and wash with cold ethanol (2 x 10 mL).

-

Drying: Dry under vacuum at 45°C for 12 hours.

Downstream Applications: Heterocycle Construction

This intermediate is not the final active ingredient (AI) but a "linchpin" precursor. Its primary utility is in generating Insecticidal Heterocycles .[1][2]

Pathway A: The Guareschi-Thorpe Pyridone Synthesis

Reaction with 1,3-diketones (e.g., acetylacetone) or

Pathway B: Knoevenagel Condensation

Reaction with aromatic aldehydes produces acrylamide derivatives, often used as Michael acceptors in the synthesis of novel acaricides.

Visualization of Synthetic Logic

The following diagram illustrates the transformation of the raw materials into the intermediate and its divergence into two major pesticide classes.

Figure 1: Synthetic divergence from the core acetamide intermediate to major agrochemical pharmacophores.

Analytical Quality Control (QC)[1][2]

To ensure the integrity of this intermediate for downstream GMP or GLP synthesis, the following analytical method is recommended.

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN:Water Gradient) | |

| Identity | Conforms to structure | |

| Loss on Drying | Gravimetric (45°C, Vac) | |

| Impurity A | 4-(Trifluoromethyl)benzylamine |

HPLC Method Parameters:

Safety & Handling (EHS)[1]

While less toxic than the parent amines, this acetamide should be treated as a potent bioactive agent.

-

Inhalation Hazard: The dust may be irritating to the respiratory tract.[1] Use a localized exhaust hood when weighing.[1]

-

Skin Contact: Nitriles can penetrate skin.[1][2] Double-gloving (Nitrile/Neoprene) is recommended.[1][2]

-

Waste Disposal: Segregate as "Halogenated Organic Waste" due to the trifluoromethyl group.[1] Do not mix with strong oxidizers or acids (risk of HCN evolution from the cyano group under extreme conditions).

References

-

Sigma-Aldrich. (2023).[1] 2-Cyano-N-[4-(trifluoromethyl)benzyl]acetamide Product Specification. Link

-

ResearchGate. (2018). Ethyl Cyanoacetate Reactions: A Review of Synthetic Utility. Link

-

Santa Cruz Biotechnology. (2023). 2-Cyano-N-[4-(trifluoromethyl)benzyl]acetamide (CAS 566926-08-7).[1][2][5][6] Link

-

PubChem. (2023). Compound Summary: 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide (Structural Analog).[1][2] Link

-

OICC Press. (2021). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4. Link

Methodological & Application

Application Notes and Protocols: A Guide to the Enzyme Inhibition Assay of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing a robust in vitro enzyme inhibition assay for the compound 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide. Recognizing that the specific enzymatic target of this compound may be under investigation, we present a detailed, adaptable protocol that can be tailored to a variety of enzyme systems. This guide emphasizes the foundational principles of enzyme kinetics, assay design, and data interpretation to ensure the generation of high-quality, reproducible results. We delve into the rationale behind experimental choices, from buffer selection to data analysis, empowering researchers to confidently assess the inhibitory potential of this and other novel chemical entities.

Introduction to this compound and the Imperative of Enzyme Inhibition Assays

This compound is a synthetic organic compound featuring a cyanoacetamide functional group and a trifluoromethyl-substituted benzyl moiety. The cyanoacetamide scaffold is found in various biologically active molecules, and the trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity. Given these structural characteristics, it is plausible that this compound may exhibit inhibitory activity against one or more enzymes, making it a candidate for drug discovery and development.

Enzyme inhibition assays are a cornerstone of modern drug discovery, providing a direct measure of a compound's ability to modulate the activity of a specific enzyme.[1] The data generated from these assays, most notably the half-maximal inhibitory concentration (IC50), is critical for understanding a compound's potency and for driving structure-activity relationship (SAR) studies.[2] This document will guide the user through the necessary steps to develop a reliable assay for characterizing the inhibitory properties of this compound.

Foundational Principles: Designing a Validated Enzyme Inhibition Assay

Before embarking on the experimental protocol, it is crucial to understand the principles that underpin a robust and reliable enzyme inhibition assay. The goal is to create a self-validating system where the results are both accurate and reproducible.[3]

Choosing the Right Assay Format: Absorbance vs. Fluorescence

The choice of detection method is fundamental to assay design. The two most common formats are absorbance-based and fluorescence-based assays.

-

Absorbance-based assays are often straightforward and rely on a chromogenic substrate that, when acted upon by the enzyme, produces a colored product. The change in absorbance over time is directly proportional to the rate of the enzymatic reaction.[1] These assays are generally less sensitive than fluorescence assays but are less prone to interference from colored compounds.

-

Fluorescence-based assays utilize substrates that are either non-fluorescent (or have low fluorescence) and are converted to a highly fluorescent product, or vice versa.[4][5] These assays offer significantly higher sensitivity, allowing for the use of lower enzyme and substrate concentrations, which can be advantageous when working with expensive reagents or low-activity enzymes.[6][7][8] However, they can be susceptible to interference from fluorescent compounds or compounds that quench fluorescence.

The selection between these two formats will depend on the specific enzyme system, the availability of suitable substrates, and the instrumentation available in the laboratory.

The Critical Role of Controls

A well-designed experiment includes a comprehensive set of controls to ensure that the observed inhibition is due to the test compound's interaction with the enzyme and not an artifact of the assay system. Essential controls include:

-

No-Enzyme Control: This control contains all assay components except the enzyme. It is used to determine the rate of non-enzymatic substrate degradation.

-

No-Inhibitor (Vehicle) Control: This control contains the enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve the test compound. This represents the 100% enzyme activity level.

-

Positive Control Inhibitor: A known inhibitor of the target enzyme should be included to validate the assay's ability to detect inhibition.

-

Compound Interference Controls: It is essential to test for compound interference with the detection method. This can be done by running the assay in the absence of the enzyme but in the presence of the test compound.

General Protocol for Enzyme Inhibition Assay of this compound

This protocol is designed to be a starting point and should be optimized for the specific enzyme under investigation.

Materials and Reagents

-

Enzyme: Purified enzyme of interest.

-

Substrate: A suitable chromogenic or fluorogenic substrate for the enzyme.

-

Assay Buffer: The choice of buffer is critical for optimal enzyme activity. A common starting point is a buffer with a pH within the optimal range for the enzyme (e.g., 50 mM Tris-HCl, pH 7.5). The buffer may need to be supplemented with cofactors, metal ions, or other additives required for enzyme activity.

-

This compound: The test compound.

-

Vehicle: A suitable solvent for dissolving the test compound. Dimethyl sulfoxide (DMSO) is commonly used.

-

Positive Control Inhibitor: A known inhibitor of the target enzyme.

-

Microplate Reader: An instrument capable of measuring absorbance or fluorescence.

-

96-well or 384-well plates: Clear plates for absorbance assays or black plates for fluorescence assays.

Reagent Preparation

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in a suitable solvent (e.g., assay buffer or DMSO). Store as recommended by the manufacturer.

-

Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilutions of Test Compound: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for testing. A common approach is to use a 1:3 or 1:10 dilution series to cover a broad concentration range.[9]

Assay Workflow Diagram

Caption: General workflow for the enzyme inhibition assay.

Step-by-Step Experimental Procedure

The following procedure is for a single concentration of the test compound and should be performed in triplicate. The final volume in each well is typically 100 µL or 200 µL for a 96-well plate.

-

Plate Layout: Design the plate layout to include all necessary controls (no-enzyme, vehicle, positive control, and a range of test compound concentrations).

-

Dispense Reagents:

-

To the appropriate wells, add a small volume (e.g., 1-2 µL) of the serially diluted test compound or vehicle (DMSO).

-

Add the assay buffer to all wells.

-

Add the enzyme to all wells except the no-enzyme control wells.

-

-

Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the test compound to interact with the enzyme before the reaction is initiated.[2]

-

Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition:

-

Kinetic Assay: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time. This is the preferred method as it provides information on the initial reaction velocity.

-